2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide is a complex organic compound that features a tetraazole ring, an ethoxy-methoxy substituted phenyl group, and a fluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Tetraazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final coupling of the tetraazole intermediate with the fluorophenyl acetamide can be carried out using amide bond formation techniques, such as peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound might be used in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a fused ring system and are known for their biological activity.
Pyrazoles: Similar to tetraazoles, pyrazoles are five-membered heterocycles with diverse applications in medicinal chemistry.
Uniqueness
2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-3-27-16-10-12(4-9-15(16)26-2)18-21-23-24(22-18)11-17(25)20-14-7-5-13(19)6-8-14/h4-10H,3,11H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXPFRDLSSVAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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